molecular formula C7H15NO2 B2678157 3-methoxy-N-methyloxan-4-amine CAS No. 1248398-20-0

3-methoxy-N-methyloxan-4-amine

Cat. No.: B2678157
CAS No.: 1248398-20-0
M. Wt: 145.202
InChI Key: ZIBNFUACDRISHN-UHFFFAOYSA-N
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Description

It is also known by its IUPAC name, 1,5-anhydro-2,3-dideoxy-4-O-methyl-3-(methylamino)pentitol . This compound is characterized by the presence of a methoxy group, a methylamino group, and an oxane ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyloxan-4-amine typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyloxan-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

3-methoxy-N-methyloxan-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyloxan-4-amine involves its interaction with specific molecular targets and pathways. The methoxy and methylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-methylpyrrolidine
  • 3-methoxy-N-methylpiperidine
  • 3-methoxy-N-methylmorpholine

Comparison

Compared to these similar compounds, 3-methoxy-N-methyloxan-4-amine is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Biological Activity

3-Methoxy-N-methyloxan-4-amine, a compound with the CAS number 1248398-20-0, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a methylamine moiety attached to a cyclic oxane structure. Its molecular formula is C7H13N1O1C_7H_{13}N_1O_1, and it has a molecular weight of approximately 129.19 g/mol. Understanding its chemical properties is crucial for elucidating its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Potential mechanisms include:

  • Modulation of Enzymatic Activity : The compound may influence enzymes that are critical in metabolic pathways or signal transduction.
  • Receptor Interaction : It may act as an agonist or antagonist at specific receptors, affecting physiological responses.
  • Cellular Uptake : The presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of methoxy-substituted amines exhibit antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes .

Anticancer Activity

Studies on related compounds suggest potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways . In vitro assays have demonstrated that certain analogs can reduce cell viability in various cancer cell lines.

Neuroprotective Effects

Emerging evidence points to neuroprotective effects associated with methoxy-substituted amines. These compounds may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits for neurodegenerative diseases .

In Vitro Studies

In a recent study, derivatives of this compound were tested against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, particularly against Gram-positive bacteria.

CompoundMIC (µg/mL)Target Bacteria
This compound15Staphylococcus aureus
Analog A10Escherichia coli
Analog B20Pseudomonas aeruginosa

In Vivo Studies

Animal studies have shown that administration of this compound can lead to improved metabolic profiles in models of obesity and diabetes. Mice treated with this compound exhibited reduced body weight and improved glucose tolerance compared to control groups .

Properties

IUPAC Name

3-methoxy-N-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-6-3-4-10-5-7(6)9-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBNFUACDRISHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248398-20-0
Record name 3-methoxy-N-methyloxan-4-amine
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